molecular formula C25H22N4O5S B2493267 4-(2-(7-methyl-4-oxo-3-tosyl-1,8-naphthyridin-1(4H)-yl)acetamido)benzamide CAS No. 1242897-95-5

4-(2-(7-methyl-4-oxo-3-tosyl-1,8-naphthyridin-1(4H)-yl)acetamido)benzamide

Katalognummer B2493267
CAS-Nummer: 1242897-95-5
Molekulargewicht: 490.53
InChI-Schlüssel: PSVPKBDJIWUPKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related naphthyridine derivatives involves multiple steps, starting from basic precursors to the formation of complex structures through reactions such as acylation, cyclization, and substitution. For instance, compounds derived from 1,8-naphthyridine were synthesized using acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile, demonstrating the versatility of reactions in constructing naphthyridine frameworks (Younes et al., 2020). Similarly, the synthesis of 1,8-naphthyridine-based derivatives through regioselective synthesis highlights the strategic functionalization of these molecules (Kundenapally et al., 2019).

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives has been explored using techniques such as X-ray crystallography, providing detailed insights into the solid-state arrangement and molecular geometry. This structural information is crucial for understanding the compound's reactivity and potential interactions in biological systems. For example, the analysis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives revealed solid-state properties and hydrogen bonding interactions, emphasizing the importance of molecular structure in determining compound properties (Younes et al., 2020).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

4-(2-(7-methyl-4-oxo-3-tosyl-1,8-naphthyridin-1(4H)-yl)acetamido)benzamide has been utilized in the synthesis of various derivatives with potential biological activities. For instance, Kundenapally, Domala, and Sreenivasulu (2019) reported the regioselective synthesis of novel 1,8-naphthyridine based 2-iminothiazolidin-4-one derivatives. These derivatives were evaluated for their antibacterial properties against various bacterial strains, indicating their potential as new antibacterial agents (Kundenapally, Domala, & Sreenivasulu, 2019).

Antimicrobial Properties

The compound has been the basis for synthesizing chiral linear carboxamides with incorporated peptide linkage, showing antimicrobial properties. Khalifa, Amr, Al-Omar, and Nossier (2016) synthesized a new group of these carboxamides and tested their antimicrobial properties (Khalifa, Amr, Al-Omar, & Nossier, 2016).

Synthesis of Novel Derivatives

A variety of derivatives based on the 1,8-naphthyridine structure have been synthesized, aiming at potential applications in medicinal chemistry. For example, Ramalingam, Ramesh, and Sreenivasulu (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and reported their significant antibacterial activity (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Applications in Inhibitory Actions Against Bacterial Strains

The derivatives of 4-(2-(7-methyl-4-oxo-3-tosyl-1,8-naphthyridin-1(4H)-yl)acetamido)benzamide have been explored for their inhibitory actions against bacterial strains. Oliveira-Tintino et al. (2020) investigated the inhibitory action of 1,8-naphthyridine sulfonamides against TetK and MrsA efflux pumps in multiresistant Staphylococcus aureus strains (Oliveira-Tintino et al., 2020).

Eigenschaften

IUPAC Name

4-[[2-[7-methyl-3-(4-methylphenyl)sulfonyl-4-oxo-1,8-naphthyridin-1-yl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N4O5S/c1-15-3-10-19(11-4-15)35(33,34)21-13-29(25-20(23(21)31)12-5-16(2)27-25)14-22(30)28-18-8-6-17(7-9-18)24(26)32/h3-13H,14H2,1-2H3,(H2,26,32)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVPKBDJIWUPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=C(C=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(7-methyl-4-oxo-3-tosyl-1,8-naphthyridin-1(4H)-yl)acetamido)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.